molecular formula C14H26O2 B11761512 (1R,3aR,4S,7aR)-1-[(2R)-4-hydroxybutan-2-yl]-7a-methyl-octahydro-1H-inden-4-ol

(1R,3aR,4S,7aR)-1-[(2R)-4-hydroxybutan-2-yl]-7a-methyl-octahydro-1H-inden-4-ol

Cat. No.: B11761512
M. Wt: 226.35 g/mol
InChI Key: DPZZWPQQEZPXLP-PEBLQZBPSA-N
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Description

(1R,3aR,4S,7aR)-1-[(2R)-4-hydroxybutan-2-yl]-7a-methyl-octahydro-1H-inden-4-ol is a complex organic compound characterized by its unique stereochemistry and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3aR,4S,7aR)-1-[(2R)-4-hydroxybutan-2-yl]-7a-methyl-octahydro-1H-inden-4-ol typically involves multiple steps, including the formation of the indene ring system and the introduction of the hydroxybutan-2-yl group. Common synthetic routes may involve the use of catalysts, protecting groups, and specific reaction conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as flow microreactor systems can be employed to enhance efficiency and sustainability in the production process .

Chemical Reactions Analysis

Types of Reactions

(1R,3aR,4S,7aR)-1-[(2R)-4-hydroxybutan-2-yl]-7a-methyl-octahydro-1H-inden-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (1R,3aR,4S,7aR)-1-[(2R)-4-hydroxybutan-2-yl]-7a-methyl-octahydro-1H-inden-4-ol is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of specific functional groups on biological activity. It may serve as a model compound for investigating the interactions between small molecules and biological targets.

Medicine

In medicine, this compound has potential applications in drug development. Its unique structure may be exploited to design new therapeutic agents with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of fine chemicals and pharmaceuticals. Its synthesis and reactions can be optimized for large-scale production to meet industrial demands.

Mechanism of Action

The mechanism of action of (1R,3aR,4S,7aR)-1-[(2R)-4-hydroxybutan-2-yl]-7a-methyl-octahydro-1H-inden-4-ol involves its interaction with specific molecular targets. The hydroxy and methyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R,3aR,4S,7aR)-1-[(2R)-4-hydroxybutan-2-yl]-7a-methyl-octahydro-1H-inden-4-ol apart from similar compounds is its specific stereochemistry and functional groups

Properties

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

(1R,3aR,4S,7aR)-1-[(2R)-4-hydroxybutan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol

InChI

InChI=1S/C14H26O2/c1-10(7-9-15)11-5-6-12-13(16)4-3-8-14(11,12)2/h10-13,15-16H,3-9H2,1-2H3/t10-,11-,12+,13+,14-/m1/s1

InChI Key

DPZZWPQQEZPXLP-PEBLQZBPSA-N

Isomeric SMILES

C[C@H](CCO)[C@H]1CC[C@@H]2[C@@]1(CCC[C@@H]2O)C

Canonical SMILES

CC(CCO)C1CCC2C1(CCCC2O)C

Origin of Product

United States

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